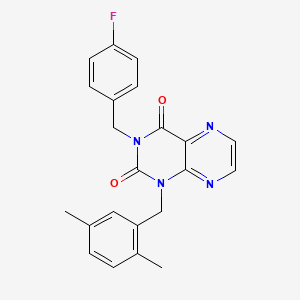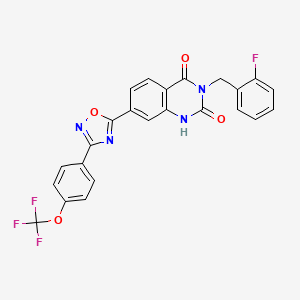![molecular formula C23H25NO5 B11272351 N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide](/img/structure/B11272351.png)
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a dimethoxybenzoyl group, and a dimethylpropanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3,4-dimethoxybenzoyl chloride with a suitable benzofuran derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and inflammatory conditions.
Industry: It finds applications in the development of new materials and as a component in chemical manufacturing processes
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide can be compared with other similar compounds, such as:
3,4-Dimethoxybenzoyl chloride: Used as a precursor in the synthesis of various organic compounds.
3,4-Dimethoxy-N’-(2-nitrobenzylidene)benzohydrazide: Known for its antibacterial and antioxidant activities.
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide: A structurally similar compound with potential biological activities.
Properties
Molecular Formula |
C23H25NO5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C23H25NO5/c1-13-16-9-8-15(24-22(26)23(2,3)4)12-18(16)29-21(13)20(25)14-7-10-17(27-5)19(11-14)28-6/h7-12H,1-6H3,(H,24,26) |
InChI Key |
LWHIVEQCPYCPBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C(C)(C)C)C(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11272271.png)
![5-allyl-N-(2,5-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B11272283.png)
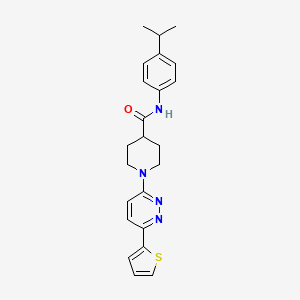
![3-benzyl-1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11272293.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11272295.png)
![2-cyclohexyl-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide](/img/structure/B11272297.png)
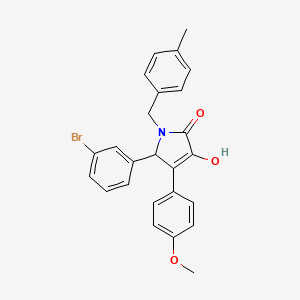
![3-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine](/img/structure/B11272310.png)
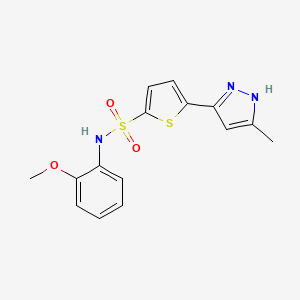
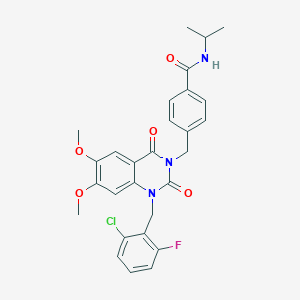
![1-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}-3-phenylurea](/img/structure/B11272334.png)
![3-(4-bromophenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11272338.png)
